Home > Products > Screening Compounds P30192 > 3-Methyl-5-phenylpiperidine
3-Methyl-5-phenylpiperidine - 1505055-39-9

3-Methyl-5-phenylpiperidine

Catalog Number: EVT-2997660
CAS Number: 1505055-39-9
Molecular Formula: C12H17N
Molecular Weight: 175.275
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390)

Compound Description: SCH 23390 is a dopamine D1 antagonist.

6,6a,7,8,9,13b-Hexahydro-5H-benzo[d]naphtho[2,1-b]azepines

Compound Description: These compounds are a series of conformationally restricted analogs of the dopamine D1 antagonist SCH 23390. They were synthesized and evaluated for their affinity and selectivity for dopamine D1 and D2 receptors.

Overview

3-Methyl-5-phenylpiperidine is a chemical compound with the molecular formula C12H17N. It is classified as a piperidine derivative, which is a six-membered ring containing one nitrogen atom and five carbon atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its structural similarities to known pharmacological agents.

Source

The compound is often synthesized in laboratory settings and can be obtained through various chemical reactions involving piperidine and its derivatives. Its synthesis has been explored in multiple research articles, highlighting its significance in organic chemistry and drug development.

Classification

3-Methyl-5-phenylpiperidine falls under the category of alkaloids, specifically as a nitrogen-containing heterocyclic compound. It is related to other piperidine derivatives that are widely studied for their biological activities, including analgesic and anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-5-phenylpiperidine can be achieved through several methods:

  1. Cyclization of Precursors: One common approach involves the cyclization of 3-methyl-5-phenyl-1,5-hexadiene with ammonia under high pressure and temperature conditions.
  2. Hydrogenation of Pyridine Derivatives: Another method includes the hydrogenation of 3-methyl-5-phenylpyridine using catalysts such as palladium on carbon or rhodium, which enhances yield and purity.

Technical Details

In industrial settings, continuous flow reactors are often employed for large-scale production. These reactors allow precise control over reaction parameters such as temperature and pressure, thus optimizing yields. The use of advanced purification techniques like chromatography ensures the final product's quality .

Molecular Structure Analysis

Structure

The molecular structure of 3-Methyl-5-phenylpiperidine features a piperidine ring with a methyl group at the third position and a phenyl group at the fifth position. This unique arrangement contributes to its distinct chemical properties.

Data

  • Molecular Formula: C12H17N
  • Molecular Weight: 189.27 g/mol
  • SMILES Notation: CC1CCN(CC1)C2=CC=CC=C2
Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpiperidine can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: It can be reduced to more saturated derivatives through catalytic hydrogenation.
  3. Substitution: The piperidine ring can participate in substitution reactions where functional groups replace hydrogen atoms.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate
  • Reduction Catalysts: Palladium or nickel catalysts
  • Substitution Reagents: Alkyl halides or acyl chlorides in the presence of bases.
Mechanism of Action

Process

The mechanism of action for 3-Methyl-5-phenylpiperidine primarily involves its interaction with central nervous system μ-opioid receptors. Similar to other piperidine derivatives, it may exert analgesic effects through this pathway.

Data

Piperidine derivatives are known to influence several biochemical pathways essential for various biological processes, including analgesic, anti-inflammatory, and potential anticancer effects. The pharmacokinetics may vary based on specific structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

3-Methyl-5-phenylpiperidine is typically a colorless to pale yellow liquid with a characteristic odor. Its physical properties can vary based on purity and synthesis methods.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Approximately 220°C
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH levels or temperatures.
Applications

Scientific Uses

3-Methyl-5-phenylpiperidine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing complex organic molecules and studying potential therapeutic effects.
  2. Biological Research: Investigated for interactions with enzymes and receptors, contributing to drug discovery efforts.
  3. Pharmaceutical Industry: Used in the development of new analgesics and other therapeutic agents due to its structural properties .
Synthetic Methodologies and Optimization

Enantioselective Synthesis of 3-Methyl-5-phenylpiperidine Derivatives

The catalytic asymmetric synthesis of 3-methyl-5-phenylpiperidine derivatives has seen transformative advances through transition metal-catalyzed methodologies. A particularly efficient approach employs the Ir/Cu/N-PINAP catalyzed reductive alkynylation of aliphatic tertiary amides, enabling direct access to enantioenriched propargylic amine intermediates that can be cyclized to target piperidines. This system achieves exceptional enantioselectivities (90–98% ee) for α-unbranched aliphatic amides when using toluene/THF (3:1 v/v) as solvent and (R,P)-N-PINAP ligand at room temperature [9]. The reaction proceeds through a proposed mechanism involving:

  • Ir-catalyzed hydrosilylation of the amide carbonyl to form an enol ether intermediate
  • Cu-catalyzed asymmetric nucleophilic addition of the alkyne to the iminium species
  • Tandem cyclization via intramolecular reductive amination

Complementary to this, catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine precursors has emerged as a powerful enantioselective strategy. The process employs chiral diamine ligands (e.g., ligand 10) at catalytic loadings (15 mol%) in the presence of achiral TMEDA (1.2 equiv) at –55°C. This system leverages ligand exchange dynamics to achieve resolution during the enantiomerization process, providing the 3-methyl-5-phenylpiperidine scaffold with 77–85% ee [8]. Kinetic studies reveal the resolution is 0.5-order in chiral ligand and second-order in TMEDA, suggesting complex aggregation states influence the stereoselectivity.

Table 1: Comparative Performance of Enantioselective Methods

MethodCatalytic SystemTemp (°C)Yield (%)ee (%)Key Advantage
Reductive AlkynylationIr/Cu/(R,P)-N-PINAP257990–93No pre-functionalization required
Catalytic Dynamic ResolutionLigand 10/TMEDA–556885Compatible with electrophilic trapping

Transition Metal-Catalyzed Cyclization Strategies for Piperidine Core Assembly

Transition metal catalysis enables direct construction of the piperidine ring system central to 3-methyl-5-phenylpiperidine derivatives. Tin-lithium exchange from stannane precursors (e.g., rac-12) using BuLi in the presence of TMEDA generates racemic 2-lithio-N-Boc-piperidine intermediates that undergo stereoselective cyclization [8]. This method critically depends on TMEDA as an achiral accelerant that promotes cyclization kinetics through:

  • Bidentate coordination to lithium, stabilizing the transition state
  • Facilitating enantiomerization of the organolithium species prior to resolution
  • Modifying aggregation states to enhance reactivity toward electrophiles

The kinetic profile of this cyclization reveals a second-order dependence on TMEDA concentration, indicating that two TMEDA molecules participate in the rate-determining step. When combined with chiral ligands (e.g., ligand 8), this strategy enables the assembly of 3,5-disubstituted piperidines with moderate enantioselectivity (77:23 er). Optimization studies show that maintaining substoichiometric TMEDA (0.1–1.0 equiv) during cyclization maximizes enantioselectivity while ensuring complete conversion.

Table 2: Optimized Conditions for Transition Metal-Catalyzed Cyclization

ParameterOptimal RangeImpact on Reaction
TMEDA Equivalents0.5–1.2 equiv<2 equiv: Linear rate increase; >2 equiv: No gain
Temperature–78°C to –55°CLower temp favors ee but slows cyclization kinetics
Chiral Ligand Loading15–20 mol%Lower loading decreases ee; excess causes inhibition
Reaction Time1–24 hResolution equilibrium reached at 18 h

Resolution Techniques for Racemic Mixtures in Piperidine Synthesis

Resolution of racemic 3-methyl-5-phenylpiperidine precursors employs both classical and modern catalytic approaches. Classical diastereomeric salt formation using chiral acids remains practically viable, with (2R,3R)-dibenzoyl tartaric acid demonstrating significant diastereoselectivity (dr >7:1) for certain piperidine substrates [2]. The crystallization-induced asymmetric transformation (CIAT) variant improves efficiency by in situ racemization of the unfavored enantiomer during salt crystallization, typically achieving 60–75% yield with >95% ee for optimized systems.

Catalytic dynamic resolution (CDR) represents a more atom-economical approach, as exemplified by the use of ligand 10 (15 mol%) to resolve racemic 2-lithio-N-Boc-piperidine with 85% ee [8]. This method exploits the differential complexation kinetics between enantiomers, where the chiral ligand selectively stabilizes one enantiomer through a proposed octameric aggregate structure (as confirmed by X-ray crystallography). Key advantages include:

  • Avoidance of stoichiometric chiral auxiliaries
  • Compatibility with diverse electrophiles (e.g., TMSCl, carbonyls)
  • Preservation of the Boc protecting group for downstream functionalization

The resolution efficiency is highly dependent on the ligand architecture, with bulkier ligands (e.g., 10 vs 8) providing enhanced enantioselectivity due to greater steric differentiation in the diastereomeric transition states.

Table 3: Resolution Performance Metrics

TechniqueResolving AgentMax ee (%)Yield (%)Key Limitation
Diastereomeric Salt Formation(2R,3R)-Dibenzoyl tartaric acid9565Requires stoichiometric chiral acid
Catalytic Dynamic ResolutionLigand 10 (15 mol%)8568Sensitive to TMEDA concentration
Mandelate Resolution(R)-Mandelic acid8872Low solubility of mandelate salts

Novel Protecting Group Strategies for Functionalization at C3 and C5 Positions

Protecting group manipulation critically enables regioselective functionalization at the C3 and C5 positions of the piperidine ring. The N-Boc (tert-butoxycarbonyl) group has emerged as the optimal protector for directed lithiation chemistry due to its:

  • Moderate steric bulk permitting complexation with lithium
  • Activation of adjacent C–H bonds toward deprotonation
  • Orthogonal deprotectability under mild acidic conditions

Studies on N-Boc-3-phenylpiperidine demonstrate that the Boc group directs lithiation exclusively to the C5 position when using sec-BuLi/TMEDA at –78°C, enabling electrophilic introduction of methyl groups to form the 3-methyl-5-phenylpiperidine framework [8]. This contrasts with Cbz-protected derivatives that exhibit competitive lithiation at both C2 and C6 positions due to reduced steric constraints.

Transition metal catalysis in confined spaces offers an innovative strategy for sterically challenging functionalizations. Molecular containers (e.g., self-assembled cages) create protected nanoenvironments that enforce unusual regioselectivity by:

  • Shielding specific piperidine faces through supramolecular interactions
  • Pre-organizing substrates near catalytic centers
  • Excluding solvent molecules that might quench reactive intermediates [5]

For late-stage diversification, the acetyl protecting group provides a practical balance between steric demand and deprotection convenience. Acetylated piperidines undergo clean deprotection with K₂CO₃ in methanol at 25°C without epimerization, making this strategy suitable for acid-sensitive derivatives [1].

Table 4: Protecting Group Performance in Regioselective Functionalization

Protecting GroupDirected Lithiation SiteDeprotection ConditionsFunctionalization Yield (%)
BocExclusively C5TFA/CH₂Cl₂ (0°C, 1 h)85–92
CbzC2/C6 mixture (3:1)H₂/Pd-C (rt, 12 h)75–80
AcetylC2 (moderate selectivity)K₂CO₃/MeOH (rt, 4 h)70–78

Compounds Mentioned in Article

  • 3-Methyl-5-phenylpiperidine
  • N-Boc-3-phenylpiperidine
  • 2-Lithio-N-Boc-piperidine
  • (2R,3R)-Dibenzoyl tartaric acid
  • (R)-Mandelic acid
  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)
  • N-PINAP Ligand
  • Vaska's Complex (IrCl(CO)(PPh₃)₂)
  • sec-BuLi
  • Tetramethyldisiloxane (TMDS)

The synthetic methodologies discussed provide a robust toolkit for accessing enantioenriched 3-methyl-5-phenylpiperidine derivatives – key building blocks in pharmaceutical chemistry. The integration of modern catalytic asymmetric techniques with innovative protecting group strategies enables efficient, selective, and practical routes to these structurally complex targets. Future advances will likely focus on developing catalytic systems that merge the enantioselectivity of CDR with the functional group tolerance of reductive alkynylation methodologies.

Properties

CAS Number

1505055-39-9

Product Name

3-Methyl-5-phenylpiperidine

IUPAC Name

3-methyl-5-phenylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.275

InChI

InChI=1S/C12H17N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

LWWZHBFSFLPGPG-UHFFFAOYSA-N

SMILES

CC1CC(CNC1)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.